2-Ethoxyethyl stearate
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Overview
Description
2-Ethoxyethyl stearate is an ester compound with the molecular formula C22H44O3. It is formed by the esterification of stearic acid with 2-ethoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl stearate can be synthesized through the esterification reaction between stearic acid and 2-ethoxyethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Stearic acid+2-Ethoxyethanol→2-Ethoxyethyl stearate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated to facilitate the reaction, and the water formed as a byproduct is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl stearate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield stearic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent for esters.
Major Products
Hydrolysis: Stearic acid and 2-ethoxyethanol.
Transesterification: A new ester and alcohol, depending on the alcohol used.
Reduction: Alcohols corresponding to the ester components.
Scientific Research Applications
2-Ethoxyethyl stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl stearate is primarily related to its chemical structure as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl stearate: An ester of stearic acid and ethanol.
Butyl stearate: An ester of stearic acid and butanol.
Methyl stearate: An ester of stearic acid and methanol.
Uniqueness
2-Ethoxyethyl stearate is unique due to the presence of the ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to other stearate esters. This makes it particularly useful in applications requiring specific solvent properties or reactivity profiles.
Properties
CAS No. |
72269-51-3 |
---|---|
Molecular Formula |
C22H44O3 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
2-ethoxyethyl octadecanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |
InChI Key |
MFEWWQYHAZUIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCC |
Origin of Product |
United States |
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